Lacidipine Monomethyl Ester
Overview
Description
Preparation Methods
The synthesis of Lacidipine Monomethyl Ester involves several steps. One common method includes the reaction of Lacidipine with methanol under specific conditions to produce the monomethyl ester derivative . Industrial production methods often involve the use of solvents like acetone and ethanol, followed by solvent evaporation and granulation processes . The optimization of these methods is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Lacidipine Monomethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur in the presence of nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lacidipine Monomethyl Ester has several applications in scientific research:
Mechanism of Action
Lacidipine Monomethyl Ester exerts its effects by blocking voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This action reduces the excitation and depolarization of vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound also interacts with specific molecular targets and pathways, such as the CXCR7/P38/C/EBP-β signaling pathway, which plays a role in endothelial protection and anti-inflammatory effects .
Comparison with Similar Compounds
Lacidipine Monomethyl Ester is compared with other dihydropyridine calcium channel blockers, such as:
- Amlodipine
- Lercanidipine
- Nitrendipine
- Enalapril While these compounds share similar antihypertensive properties, this compound exhibits unique characteristics, such as a higher membrane partition coefficient and greater antioxidant activity . These properties may confer additional benefits, such as antiatherosclerotic effects and improved endothelial function .
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPBBLKDRVRCO-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102883 | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103890-81-9 | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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